2-[(4-Nitroanilino)methyl]phenol
Overview
Description
“2-[(4-Nitroanilino)methyl]phenol” is a chemical compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 g/mol. It is used for research purposes. It is similar to 2-Amino-4-nitrophenol, which is an aromatic constituent found in hair dyes and other cosmetic products .
Synthesis Analysis
The synthesis of phenols like “2-[(4-Nitroanilino)methyl]phenol” often involves nucleophilic aromatic substitution reactions . The conditions necessary for an aryl halide to undergo such a reaction include the presence of a strong nucleophile and an aryl halide activated by substitution with strongly electron-attracting groups .
Chemical Reactions Analysis
Phenols, including “2-[(4-Nitroanilino)methyl]phenol”, are very reactive towards electrophilic aromatic substitution . They can undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone . The presence of the nitro group in “2-[(4-Nitroanilino)methyl]phenol” could further enhance its reactivity.
Physical And Chemical Properties Analysis
While specific physical and chemical properties of “2-[(4-Nitroanilino)methyl]phenol” are not available, phenols in general have certain characteristic properties. They are usually colorless liquids or solids that turn reddish-brown in the atmosphere due to oxidation . They have high boiling points due to intermolecular hydrogen bonding . Phenols are moderately soluble in water due to their ability to form hydrogen bonds .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for “2-[(4-Nitroanilino)methyl]phenol” could involve further exploration of its synthesis, properties, and potential applications. For instance, a study on the synthesis and second-harmonic generation properties of 2-(4-nitroanilino)-1,3,5-triazine derivatives suggests potential applications in non-linear optics .
properties
IUPAC Name |
2-[(4-nitroanilino)methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-13-4-2-1-3-10(13)9-14-11-5-7-12(8-6-11)15(17)18/h1-8,14,16H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFBEWGVOTUXHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303281 | |
Record name | 2-[(4-nitroanilino)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60303281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13159-73-4 | |
Record name | NSC157699 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157699 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(4-nitroanilino)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60303281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPHA-(4-NITROANILINO)-O-CRESOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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